2-Ethoxy-6-hydroxybenzenecarboximidamide

Description

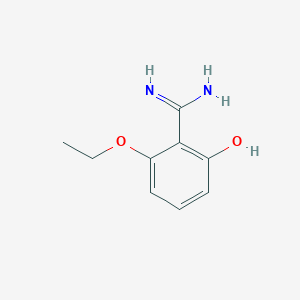

2-Ethoxy-6-hydroxybenzenecarboximidamide is a substituted aromatic compound characterized by a benzene ring functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position, a hydroxyl group (-OH) at the 6-position, and a carboximidamide group (-C(=NH)NH₂) at the 1-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl and amidine groups) and lipophilic character (from the ethoxy substituent).

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-ethoxy-6-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-7-5-3-4-6(12)8(7)9(10)11/h3-5,12H,2H2,1H3,(H3,10,11) |

InChI Key |

LNGYBJZJTXZIKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=N)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The carboximidamide group distinguishes 2-Ethoxy-6-hydroxybenzenecarboximidamide from closely related compounds like 2-aminobenzamides (-CONH₂) and benzamidines (-C(=NH)NH₂ without additional substituents). Comparative studies of 2-aminobenzamides highlight that replacing the amide with an amidine group enhances basicity and metal-binding affinity due to the lone pair on the imine nitrogen .

Substituent Effects

- Ethoxy vs. For example, 2-methoxy-6-hydroxybenzamides show lower logP values (~1.2) than ethoxy analogs (~1.8), as inferred from studies on substituted benzamides .

- Hydroxy Positioning : The 6-hydroxy group in the target compound may enhance solubility in polar solvents. In contrast, 4-hydroxy-substituted analogs demonstrate stronger intramolecular hydrogen bonding, reducing reactivity in aqueous environments .

Q & A

Q. How can researchers ensure reproducibility of kinetic studies involving this compound?

- Methodological Answer : Pre-equilibrate reaction mixtures to 37°C ± 0.1°C using thermostated cuvettes. Record initial rates spectrophotometrically (triplicate runs). Share raw kinetic traces (absorbance vs. time) in supplementary data. Validate with inter-laboratory studies using blind-coded samples .

Ethical & Compliance Considerations

Q. What protocols ensure ethical use of animal models in toxicity studies for this compound?

Q. How should conflicting intellectual property claims on synthesis methods be navigated?

- Methodological Answer : Conduct a freedom-to-operate (FTO) analysis using patent databases (e.g., USPTO, Espacenet). Compare claim language with your method (e.g., solvent selection, catalysts). Consult legal experts to design workaround strategies (e.g., non-infringing alternative routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.